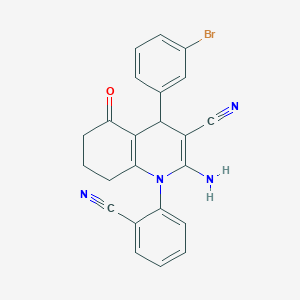
N-tert-butyl-2-(2-methoxyphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-tert-butyl-2-(2-methoxyphenyl)acetamide is an organic compound with the molecular formula C14H21NO2 It is a derivative of acetamide, where the hydrogen atom of the amide group is replaced by a tert-butyl group and the phenyl ring is substituted with a methoxy group at the ortho position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-butyl-2-(2-methoxyphenyl)acetamide can be achieved through several methods. One common approach involves the reaction of tert-butylamine with 2-(2-methoxyphenyl)acetyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and improve yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
N-tert-butyl-2-(2-methoxyphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of N-tert-butyl-2-(2-hydroxyphenyl)acetamide.
Reduction: The carbonyl group of the acetamide can be reduced to form N-tert-butyl-2-(2-methoxyphenyl)ethylamine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide in polar aprotic solvents.
Major Products Formed
Oxidation: N-tert-butyl-2-(2-hydroxyphenyl)acetamide.
Reduction: N-tert-butyl-2-(2-methoxyphenyl)ethylamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-tert-butyl-2-(2-methoxyphenyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-tert-butyl-2-(2-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparación Con Compuestos Similares
Similar Compounds
N-tert-butyl-2-(4-methoxyphenyl)acetamide: Similar structure but with the methoxy group at the para position.
N-tert-butyl-2-(2-hydroxyphenyl)acetamide: Hydroxy group instead of methoxy.
N-tert-butyl-2-(2-chlorophenyl)acetamide: Chlorine substituent instead of methoxy.
Uniqueness
N-tert-butyl-2-(2-methoxyphenyl)acetamide is unique due to the specific positioning of the methoxy group, which can influence its chemical reactivity and biological activity. The ortho-methoxy group can participate in intramolecular interactions, potentially enhancing the compound’s stability and efficacy in certain applications.
Propiedades
Fórmula molecular |
C13H19NO2 |
|---|---|
Peso molecular |
221.29 g/mol |
Nombre IUPAC |
N-tert-butyl-2-(2-methoxyphenyl)acetamide |
InChI |
InChI=1S/C13H19NO2/c1-13(2,3)14-12(15)9-10-7-5-6-8-11(10)16-4/h5-8H,9H2,1-4H3,(H,14,15) |
Clave InChI |
RAIQEEIDHDPJMW-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)NC(=O)CC1=CC=CC=C1OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-bromophenyl)-5-(4-ethoxyphenyl)-7-methylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10898943.png)
![(2E)-2-(1,3-benzothiazol-2-yl)-3-{3,5-dichloro-4-[(2-chlorobenzyl)oxy]phenyl}prop-2-enenitrile](/img/structure/B10898946.png)
![2-{2-[(4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B10898949.png)

![2-{[5-{[(4-methylphenyl)amino]methyl}-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-methylphenyl)methylidene]acetohydrazide](/img/structure/B10898953.png)

![4-{[(E)-{3-[(3-chlorophenoxy)methyl]-4-methoxyphenyl}methylidene]amino}-5-(difluoromethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B10898971.png)
![2,2-dibromo-1-methyl-N'-{(E)-[3-(4-methylphenyl)-1H-pyrazol-4-yl]methylidene}cyclopropanecarbohydrazide](/img/structure/B10898976.png)
![[5-Bromo-2-(difluoromethoxy)phenyl]{4-[3-(trifluoromethyl)benzyl]piperazin-1-yl}methanone](/img/structure/B10898990.png)

![methyl 11-(3,4-dimethoxyphenyl)-3-methyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepine-2-carboxylate](/img/structure/B10899000.png)
![{2-[(Z)-{(2Z)-3-(4-ethylphenyl)-2-[(4-ethylphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl]phenoxy}acetic acid](/img/structure/B10899003.png)
![2-{[4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-pyridin-3-ylmethylidene]acetohydrazide](/img/structure/B10899010.png)
![N-{1-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-3,5-dimethyl-1H-pyrazol-4-yl}-4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B10899020.png)
